molecular formula C15H10BrClN2OS B3259996 (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide CAS No. 325978-19-6

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide

Cat. No.: B3259996
CAS No.: 325978-19-6
M. Wt: 381.7 g/mol
InChI Key: HZBXHUWFGCAARQ-UHFFFAOYSA-N
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Description

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a bromine atom at position 6 and a methyl group at position 2. The thiazole ring is conjugated with a 3-chlorobenzamide moiety via an imine (C=N) bond in the (E)-configuration. This structural framework imparts unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2OS/c1-19-12-6-5-10(16)8-13(12)21-15(19)18-14(20)9-3-2-4-11(17)7-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBXHUWFGCAARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have shown cytotoxic activity against human cancer cell lines such as mcf-7 and hela. These compounds may interact with various cellular targets, leading to the inhibition of cell growth and proliferation.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have shown to exhibit cytotoxic and antibacterial activities. This suggests that the compound might interact with its targets, leading to changes in cellular functions and ultimately resulting in cell death.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties
Compound logP (Predicted) Solubility (mg/mL) λmax (nm)
Target Compound 3.8 0.12 (DMSO) 320–340
N-(6-bromo-3-ethyl...dimethoxybenzamide 4.2 0.08 (DMSO) 310–330
3r 4.5 0.05 (THF) 380–400
7a 2.9 0.30 (DMSO) 280–300

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide
Reactant of Route 2
Reactant of Route 2
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide

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